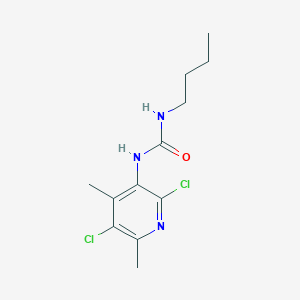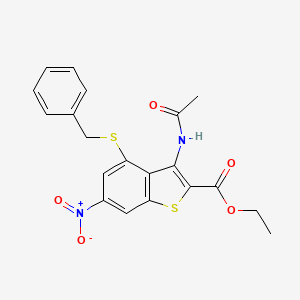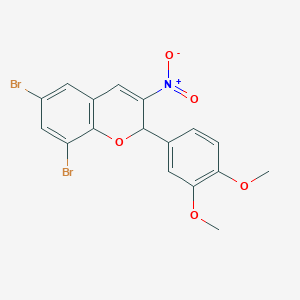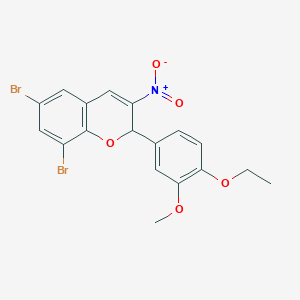
2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene, also known as BR-DIM, is a synthetic compound that belongs to the family of chromenes. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene involves its ability to modulate various signaling pathways in cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also activates the p53 pathway, which is involved in cell cycle arrest and apoptosis. In addition, 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has been shown to inhibit NF-κB signaling, which is involved in inflammation.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has been shown to have various biochemical and physiological effects. In cancer cells, 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene induces apoptosis and cell cycle arrest. It also inhibits angiogenesis, which is the process of forming new blood vessels that tumors need to grow. In addition, 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Furthermore, 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has been shown to improve glucose metabolism and insulin sensitivity, which can help prevent metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene in lab experiments is its specificity for certain signaling pathways. It has been shown to specifically inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in vitro.
Zukünftige Richtungen
There are several future directions for 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene research. One direction is to study its potential in combination therapy with other drugs for cancer treatment. Another direction is to study its potential in treating other diseases such as metabolic disorders and inflammatory diseases. Furthermore, future research can focus on improving the solubility of 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene in aqueous solutions to make it more easily administered in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has been studied for its potential therapeutic effects in various diseases. In cancer research, 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has anti-inflammatory effects and has been studied for its potential in treating inflammatory diseases such as arthritis and colitis. Furthermore, 2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for treating metabolic disorders such as diabetes.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO5/c17-10-3-9-4-12(19(20)21)16(24-15(9)11(18)6-10)8-1-2-13-14(5-8)23-7-22-13/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUHNXGXNGGBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=CC4=C(O3)C(=CC(=C4)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B4295495.png)
![2-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)
![3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)

![methyl {[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295542.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295550.png)

![2-deoxy-N-[3-nitro-5-(phenylthio)phenyl]pentopyranosylamine](/img/structure/B4295560.png)

![4-[4-(1-adamantyl)piperazin-1-yl]-N-(sec-butyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4295584.png)

![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate](/img/structure/B4295591.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295597.png)